2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and an isopropyl-amino-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction of a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Isopropyl-amino-ethanol Moiety: This step involves the reaction of the pyrrolidine derivative with isopropylamine and ethylene oxide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include ethanol, methanol, and dichloromethane, while catalysts may include Lewis acids or bases.
Chemical Reactions Analysis
Types of Reactions
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Biological Studies: Used as a probe to study receptor-ligand interactions in the brain.
Pharmaceutical Development: Investigated for its efficacy and safety in preclinical and clinical trials for various conditions, including depression and anxiety.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation can influence mood, cognition, and behavior, making it a candidate for treating psychiatric and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol
- 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
- 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-propyl-amino]-ethanol
Uniqueness
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively than its analogs.
This compound’s unique structure and properties make it a valuable subject of study in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-[[(3S)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQSAHZUMWOIS-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@H]1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.